

commercial suppliers of 2,6-Dibromopyrazine

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Compound of Interest

Compound Name: 2,6-Dibromopyrazine

Cat. No.: B1357810

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An In-Depth Technical Guide to **2,6-Dibromopyrazine** for Researchers and Drug Development Professionals

Introduction to 2,6-Dibromopyrazine

2,6-Dibromopyrazine is a halogenated heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors.^[1] Its pyrazine core, substituted with two bromine atoms at the 2 and 6 positions, makes it a versatile and reactive building block for organic synthesis.^[1] The bromine atoms serve as excellent leaving groups in various cross-coupling reactions, enabling the strategic introduction of diverse functional groups. This reactivity is crucial for the synthesis of complex molecules, including novel drug candidates and crop protection agents.^[1] Researchers utilize **2,6-Dibromopyrazine** as a key intermediate in the development of anti-cancer and anti-inflammatory agents, as well as in the formulation of advanced polymers and organic semiconductors.^[1]

Physicochemical Properties and Commercial Availability

2,6-Dibromopyrazine (CAS Number: 23229-25-6) is typically a white to light yellow crystalline powder at room temperature.^[1] Its high reactivity and utility in synthesis have led to its availability from several major chemical suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is critical for reproducible and successful experimental outcomes. The following table summarizes the specifications of **2,6-Dibromopyrazine** from various commercial suppliers to aid in the selection process.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight	Melting Point (°C)	Appearance
Chem-Impex	-	≥ 97% (GC)	23229-25-6	C4H2Br2N2	237.88	51 - 55	White to light yellow powder to crystal
Thermo Scientific	H61468	>94.0% (GC)	23229-25-6	C4H2Br2N2	-	-	-
Sigma-Aldrich	ChemScene Partner	96%	23229-25-6	C4H2Br2N2	237.88	51 - 52	Solid
Tokyo Chemical Industry (TCI)	D4544	>97.0% (GC)	23229-25-6	C4H2Br2N2	237.88	51.0 - 55.0	White to Light yellow to Light orange powder to crystal

Key Synthetic Applications in Drug Discovery

The strategic placement of two bromine atoms on the pyrazine ring allows for selective and sequential functionalization through modern cross-coupling reactions. This makes **2,6-Dibromopyrazine** an invaluable precursor for creating diverse molecular scaffolds. Two of the most powerful and widely used transformations involving this substrate are the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.

- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.^{[2][3]} It allows for the efficient coupling of **2,6-Dibromopyrazine** with a wide range of primary and secondary amines, which is a critical step in synthesizing many biologically active compounds and pharmaceutical intermediates.^{[2][4]}

- Suzuki-Miyaura Coupling: A versatile method for creating carbon-carbon (C-C) bonds, the Suzuki coupling reaction joins **2,6-Dibromopyrazine** with various organoboron compounds, such as boronic acids or esters.^{[5][6][7]} This transformation is essential for introducing aryl, heteroaryl, or alkenyl substituents, enabling the construction of complex molecular frameworks prevalent in drug candidates.^[5]

Experimental Protocols and Workflow

The following sections provide a representative experimental protocol for a key synthetic transformation and a visualization of the general workflow.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methodologies for the palladium-catalyzed amination of aryl halides and is adaptable for **2,6-Dibromopyrazine**.^{[2][4]}^[8] The choice of ligand, base, and solvent is crucial and may require optimization depending on the specific amine coupling partner.^[4]

Materials:

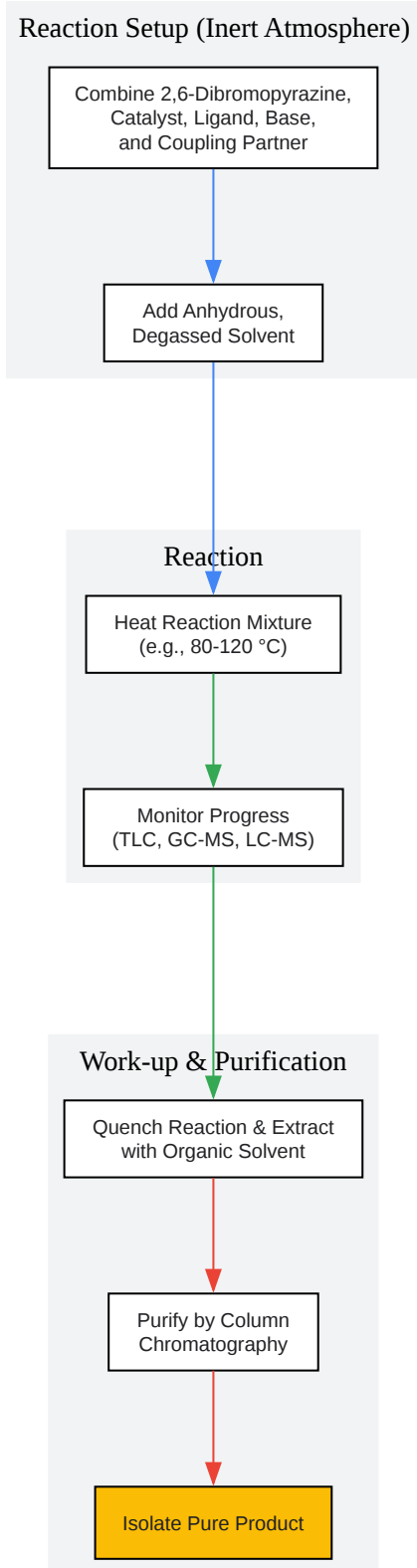
- **2,6-Dibromopyrazine** (1.0 eq.)
- Amine (primary or secondary, 1.1 - 2.2 eq.)
- Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
- Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)
- Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Schlenk flask or sealed reaction vessel
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add **2,6-Dibromopyrazine**, the palladium catalyst, the phosphine ligand, and the base.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Reagent Addition:** Add the anhydrous, degassed solvent to the flask, followed by the amine coupling partner.
- **Heating:** Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.^[5]
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired aminated pyrazine derivative.^{[2][9]}

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki couplings, involving **2,6-Dibromopyrazine**.



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Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Safety and Handling

According to safety data sheets, **2,6-Dibromopyrazine** is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[10]

Conclusion

2,6-Dibromopyrazine is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from multiple reputable suppliers provides researchers and drug development professionals with reliable access to this key intermediate. A thorough understanding of its properties and reactivity in pivotal transformations like the Buchwald-Hartwig amination and Suzuki coupling is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and advanced materials.

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